The synthesis of BLU-5937 involves several key steps. Initially, the synthesis starts with 1,4-dimethoxy-2,3-diaminobenzene, which undergoes cyclo-condensation reactions using neat acetic acid and trifluoroacetic acid to yield intermediates like 4,7-dimethoxy-2-methylbenzimidazole. Subsequent steps include demethylation and chlorination using aqua regia to produce 5,6-dichloro-2-methylbenzimidazole-4,7-dione. The final product is obtained through reactions with various halide-substituted aniline derivatives .
Technical Details:
BLU-5937 features a complex molecular structure that can be represented as follows:
The structure is characterized by a benzimidazole ring system that is crucial for its pharmacological activity against the P2X3 receptor .
BLU-5937 participates in several chemical reactions during its synthesis, primarily involving:
These reactions are critical for modifying the compound's pharmacokinetic properties and optimizing its efficacy as a P2X3 antagonist .
BLU-5937 acts as a non-competitive antagonist of the P2X3 receptor. This receptor is involved in the transmission of pain and cough reflexes. By blocking this receptor, BLU-5937 effectively reduces the sensitivity of sensory neurons to stimuli that trigger coughing. The detailed mechanism involves:
Physical Properties:
Chemical Properties:
Relevant data on these properties are essential for formulation development and ensuring effective delivery routes in therapeutic applications .
BLU-5937 has significant potential in scientific research and clinical applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4